molecular formula C20H14BrFN4O B15018930 6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15018930
M. Wt: 425.3 g/mol
InChI Key: FCVJCOFECMVBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, bromo, fluoro, and nitrile, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or ammonium acetate, in an ethanol solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-bromo-4-methylphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of 6-amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups. The presence of both bromo and fluoro substituents on the phenyl ring provides unique reactivity and interaction profiles compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H14BrFN4O

Molecular Weight

425.3 g/mol

IUPAC Name

6-amino-4-(3-bromo-4-fluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14BrFN4O/c1-11-17-18(12-7-8-16(22)15(21)9-12)14(10-23)19(24)27-20(17)26(25-11)13-5-3-2-4-6-13/h2-9,18H,24H2,1H3

InChI Key

FCVJCOFECMVBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.